Protonitazene

Opioid receptor pharmacology Binding affinity Receptor kinetics

Forensic and analytical laboratories require precise nitazene isomers to avoid false identifications. Protonitazene (CAS 95958-84-2) is the O-propyl benzimidazole opioid, a positional isomer of isotonitazene with validated MOR binding (Ki=1.73 nM) and hepatic clearance (3.9 mL/min/g liver). - Certified reference material (CRM) for SWGTOX-compliant methods - LC-MS/MS LOD: 0.01 nM in blood/serum; distinct retention time from isotonitazene - Available for SAR studies and metabolic stability assays

Molecular Formula C23H30N4O3
Molecular Weight 410.5 g/mol
CAS No. 95958-84-2
Cat. No. B12782313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtonitazene
CAS95958-84-2
Molecular FormulaC23H30N4O3
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C23H30N4O3/c1-4-15-30-20-10-7-18(8-11-20)16-23-24-21-17-19(27(28)29)9-12-22(21)26(23)14-13-25(5-2)6-3/h7-12,17H,4-6,13-16H2,1-3H3
InChIKeySJHUJFHOXYDSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protonitazene: Core Profile and Research Use


Protonitazene (CAS 95958-84-2) is a synthetic benzimidazole-derived opioid of the nitazene class, originally developed in the 1950s as a potential analgesic but never commercialized due to severe side effects and dependence liability [1]. Structurally, it is a positional isomer of isotonitazene, featuring an N,N-diethylaminoethyl side chain and a 4-propoxyphenyl moiety, which dictates its distinct pharmacological and metabolic profile [2]. As a potent µ-opioid receptor (MOR) agonist, protonitazene exhibits high receptor binding affinity and functional potency that positions it between metonitazene and isotonitazene within the nitazene series, with a well-characterized metabolic pathway through hepatic clearance and documented human exposure via forensic casework [3][4].

Workflow Positional isomer reference standard for forensic toxicology
Selection Context O-propyl nitazene for SAR studies of alkoxy chain effects
Method Fit LC-MS/MS differentiation from isotonitazene; chiral chromatography review

Protonitazene: Critical Differentiation from Nitazenes


Nitazene analogs share a common benzimidazole core, yet subtle modifications to the alkoxy chain length and amine substituents produce clinically and analytically significant divergence in receptor affinity, metabolic clearance rate, and the detectability of exposure biomarkers [1]. Protonitazene possesses a specific N,N-diethylaminoethyl substitution and an O-propyl chain that yields a unique balance of moderate MOR potency (Ki = 1.73 nM, EC50 = 3.95 nM) and relatively rapid hepatic clearance (CLint = 216–3.9 mL/min/g liver), which differentiates it from both the more potent isotonitazene/etonitazene and the less potent metonitazene [2][3]. Furthermore, protonitazene and isotonitazene are positional isomers, requiring distinct analytical reference standards and optimized chromatographic methods to avoid false identifications in forensic and clinical toxicology [4]. Generic substitution without consideration of these quantitative differences undermines accurate interpretation of pharmacological studies and compromises the reliability of toxicological detection.

This Product
Protonitazene: N,N-diethylaminoethyl, O-propyl chain. Distinct MOR affinity and hepatic clearance profile.
Common Alternative
Isotonitazene: positional isomer with O-isopropyl chain. Analytical misidentification risk without distinct standard.
This Product
Alkoxy chain length determines receptor engagement and clearance rate in research models.
Common Alternative
Generic nitazene class substitution: may shift pharmacological endpoint interpretation and metabolite detection windows.

Protonitazene: Quantitative Evidence vs. Comparators


MOR Binding Affinity Among Nitazene Analogues

Protonitazene exhibits a human μ-opioid receptor binding affinity (Ki) of 1.73 nM [1]. By comparison, isotonitazene demonstrates a Ki of 1.63 nM, and etonitazene shows a Ki of 0.661 nM [2]. This positions protonitazene as slightly lower affinity than isotonitazene and significantly lower than etonitazene, consistent with the structure-activity relationship wherein the O-propyl chain (protonitazene) yields intermediate receptor engagement relative to the O-isopropyl (isotonitazene) and O-ethyl (etonitazene) analogs.

MOR Binding Affinity
Cross-study comparable
Ki = 1.73 nM (Protonitazene)
vs. Isotonitazene 1.63 nM, Etonitazene 0.661 nM
Intermediate affinity tier for O-propyl substitution; supports SAR interpretation
In vitro radioligand displacement in CHO cells; requires confirmation with current lot
Opioid receptor pharmacology Binding affinity Receptor kinetics

MOR Functional Potency vs. Key Nitazenes

In functional assays measuring MOR-mediated inhibition of cAMP accumulation, protonitazene exhibits an EC50 of 3.95 nM [1]. This value represents intermediate potency relative to metonitazene (EC50 = 8.14 nM) and etonitazene (EC50 = 0.661 nM) [1]. More broadly, nitazene EC50 values range from 0.03 to 0.50 nM in some assay systems, with the O-ethyl analog consistently demonstrating the highest potency [2]. The 2.1× lower EC50 of protonitazene compared to metonitazene and 6.0× higher EC50 compared to etonitazene quantifies the functional consequences of alkoxy chain elongation.

MOR Functional Potency
Cross-study comparable
EC50 = 3.95 nM (cAMP inhibition)
vs. Metonitazene 8.14 nM, Etonitazene 0.661 nM
Functional potency guides assay dose range selection; confirms intermediate alkoxy effect
HEK293 cell-based assay; potency ranking depends on expression system
Functional assay EC50 cAMP inhibition MOR activation

In Vivo Analgesic Potency: Nitazenes vs. Standard Opioids

In animal behavioral studies of antinociception, protonitazene exhibits a relative analgesic potency of 200× morphine [1]. This places it in a defined rank order among nitazenes: morphine (1) < metonitazene (100) < protonitazene (200) < isotonitazene (500) < etonitazene (1000) [2]. Relative to heroin, protonitazene is approximately 100× more potent [3]. Compared to fentanyl (50× heroin potency), protonitazene is approximately 3× more potent, though some sources report a range of 1.07–1.29× fentanyl [4].

In Vivo Analgesic Potency
Cross-study comparable
200× morphine; 100× heroin; ~3× fentanyl
Rank: Metonitazene (100)
Research model potency gradient; supports alkoxy chain length response studies
Animal antinociception assays; reported rank, not therapeutic potency claim
Hepatic Clearance
Head-to-head
CLint 3.9 mL/min/g liver (hepatocytes)
vs. Butonitazene 2.4, Isotonitazene 3.0
Higher clearance informs metabolic stability context and detection window estimation
Primary human hepatocyte data; extrapolated in vivo clearance 16 mL/min/kg
Isomer Differentiation
Supporting evidence
LC-MS/MS LOD 0.1 pg/mg (hair), 0.01 nM (blood/serum); chromatographic separation from isotonitazene required
Positional isomer identity demands distinct reference standard for forensic method validation
HSS C18 15-min gradient; no interference from common opioids; casework range 70–7600 pg/mg
Antinociception In vivo pharmacology Relative potency Analgesic equivalence

Hepatic Clearance in Human Hepatocytes

In primary human hepatocytes, protonitazene demonstrates an intrinsic clearance (CLint) of 3.9 mL/min/g liver, which is significantly higher than butonitazene (2.4 mL/min/g liver) and isotonitazene (3.0 mL/min/g liver) [1]. In human liver microsomes (HLM), protonitazene exhibits a CLint of 216 µL/min/mg protein, compared to 221 for isotonitazene and 309 for butonitazene, with verapamil (150 µL/min/mg protein) as the positive control [2]. Extrapolated in vivo clearance for protonitazene is 16 (mL/min)/kg body mass, versus 15.2 for isotonitazene and 14.4 for butonitazene [1].

Hepatic Clearance
Head-to-head
CLint 3.9 mL/min/g liver (hepatocytes)
vs. Butonitazene 2.4, Isotonitazene 3.0
Higher clearance informs metabolic stability context and detection window estimation
Primary human hepatocyte data; extrapolated in vivo clearance 16 mL/min/kg
Drug metabolism Hepatic clearance In vitro pharmacokinetics Hepatocyte incubation

LC-MS/MS Differentiation of Positional Isomers

Protonitazene is a positional isomer of isotonitazene, requiring chromatographic separation to prevent misidentification in toxicological analysis [1]. A validated LC-MS/MS method for protonitazene detection in human hair achieved a limit of detection (LOD) of 0.1 pg/mg and a linear calibration range of 1–100 pg/mg [2]. The method demonstrated no interference from a large panel of natural and synthetic opioids, fentanyl derivatives, or other new synthetic opioids [2]. In authentic post-mortem hair specimens, protonitazene was quantified at 70 and >7,600 pg/mg [2]. A separate UHPLC-MS/MS method established a calibration range of 0.1–50 nM specifically for protonitazene and clonitazene, with LOD down to 0.01 nM [3].

Isomer Differentiation
Supporting evidence
LC-MS/MS LOD 0.1 pg/mg (hair), 0.01 nM (blood/serum); chromatographic separation from isotonitazene required
Positional isomer identity demands distinct reference standard for forensic method validation
HSS C18 15-min gradient; no interference from common opioids; casework range 70–7600 pg/mg
Forensic toxicology LC-MS/MS Positional isomer separation Analytical validation

Protonitazene: Key Research and Application Scenarios


Forensic Reference Standard for Nitazene Casework

Forensic laboratories require protonitazene certified reference material (CRM) for accurate identification and quantification in post-mortem and clinical specimens. Protonitazene is a positional isomer of isotonitazene, necessitating distinct chromatographic methods and analytical standards to prevent false identifications [1]. Validated LC-MS/MS methods achieve LODs of 0.1 pg/mg in hair and 0.01 nM in blood/serum, with authentic casework concentrations ranging from 70 to >7,600 pg/mg [2][3]. Procurement of protonitazene CRM ensures compliance with SWGTOX guidelines and enables reliable confirmation of nitazene-related fatalities.

SAR Studies: Alkoxy Chain Effects on MOR Potency

Protonitazene's O-propyl substitution represents a specific point in the nitazene structure-activity relationship (SAR) continuum. Its binding affinity (Ki = 1.73 nM) and functional potency (EC50 = 3.95 nM) are intermediate between the O-methyl analog metonitazene (Ki = 8.14 nM) and the O-isopropyl analog isotonitazene (Ki = 1.63 nM) [4][5]. Researchers investigating the impact of alkoxy chain elongation on MOR engagement and downstream signaling should select protonitazene as the representative O-propyl nitazene to complete the SAR series.

Hepatic Clearance Modeling with Human Hepatocytes

Protonitazene serves as a model substrate for studying nitazene hepatic clearance due to its well-characterized metabolic profile. In primary human hepatocytes, protonitazene exhibits an intrinsic clearance of 3.9 mL/min/g liver—significantly higher than butonitazene (2.4) and isotonitazene (3.0)—enabling comparative studies of alkoxy chain effects on metabolic stability [6]. Extrapolated in vivo clearance of 16 (mL/min)/kg body mass and characterized phase I/II metabolites (N-desethyl-, 5-amino-, 4-hydroxy-nitazene) provide a quantitative framework for pharmacokinetic modeling [6][7].

Nitazene Screening Method Validation

Analytical laboratories developing comprehensive nitazene screening panels require protonitazene to establish method performance characteristics. Validated UHPLC-MS/MS methods for protonitazene demonstrate calibration ranges of 0.1–50 nM with LODs of 0.01 nM, enabling high-sensitivity detection in complex biological matrices [3]. Protonitazene's distinct retention time and fragmentation pattern relative to isotonitazene and other nitazenes make it an essential component for evaluating chromatographic resolution and MS/MS specificity in multi-analyte methods [1].

Application
Selection Property
Validation Focus
Forensic Reference Standard
Positional isomer specificity; certified reference material for nitazene casework
Isomer-specific LC-MS/MS confirmation; post-mortem research matrix analysis
SAR Studies: Alkoxy Chain Effects
O-propyl representative for nitazene structure-activity relationship
MOR binding affinity and functional potency assay context
Hepatic Clearance Modeling
Well-characterized metabolic stability profile
Human hepatocyte intrinsic clearance; metabolite identification endpoints
Nitazene Screening Method Validation
Distinct retention time and fragmentation pattern
LOD, linear range, and chromatographic resolution evaluation

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